4-Hydroxyproline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through the hydroxylation of proline. The enzyme prolyl hydroxylase catalyzes this reaction, which occurs post-translationally in the lumen of the endoplasmic reticulum . The hydroxylation process requires molecular oxygen, iron (Fe²⁺), and ascorbate as cofactors.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the central carbon metabolism and introducing pathways that increase the supply of necessary cofactors . This method has proven to be efficient, with high yields reported in recent studies .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can convert it back to proline.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Proline.
Substitution: Various substituted proline derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxyproline has extensive applications in various fields:
Chemistry: It serves as a chiral building block for the synthesis of pharmaceuticals.
Biology: It is crucial for the study of collagen structure and function.
Medicine: Used as a diagnostic marker for bone turnover and liver fibrosis.
Industry: Employed in the production of cosmetics and nutritional supplements.
Mechanism of Action
4-Hydroxyproline stabilizes collagen by forming hydrogen bonds within the triple helix structure of collagen fibers. This stabilization is primarily due to stereoelectronic effects rather than hydration . The hydroxylation of proline residues in collagen increases the thermal stability of the collagen triple helix, which is essential for maintaining the structural integrity of connective tissues .
Comparison with Similar Compounds
3-Hydroxyproline: Another hydroxylated derivative of proline, but less abundant and with different biochemical properties.
5-Hydroxyproline: Less common and not as well-studied as 4-hydroxyproline.
Uniqueness: this compound is unique due to its abundance in collagen and its critical role in stabilizing the collagen triple helix. Its hydroxyl group at the gamma position allows for the formation of additional hydrogen bonds, enhancing the structural stability of collagen .
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12543 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
Record name | N-Hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Proline, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Proline, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-Hydroxy-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3398-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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